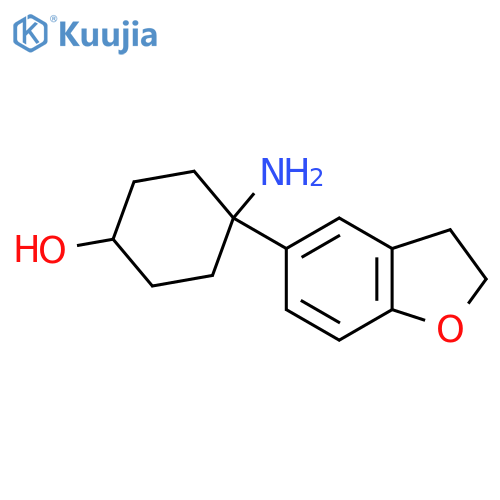Cas no 2228221-94-9 (4-amino-4-(2,3-dihydro-1-benzofuran-5-yl)cyclohexan-1-ol)

2228221-94-9 structure
商品名:4-amino-4-(2,3-dihydro-1-benzofuran-5-yl)cyclohexan-1-ol
4-amino-4-(2,3-dihydro-1-benzofuran-5-yl)cyclohexan-1-ol 化学的及び物理的性質
名前と識別子
-
- 4-amino-4-(2,3-dihydro-1-benzofuran-5-yl)cyclohexan-1-ol
- EN300-1822899
- 2228221-94-9
-
- インチ: 1S/C14H19NO2/c15-14(6-3-12(16)4-7-14)11-1-2-13-10(9-11)5-8-17-13/h1-2,9,12,16H,3-8,15H2
- InChIKey: MLBLIWBVKGAOBN-UHFFFAOYSA-N
- ほほえんだ: OC1CCC(C2C=CC3=C(CCO3)C=2)(CC1)N
計算された属性
- せいみつぶんしりょう: 233.141578849g/mol
- どういたいしつりょう: 233.141578849g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 273
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 55.5Ų
4-amino-4-(2,3-dihydro-1-benzofuran-5-yl)cyclohexan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1822899-0.1g |
4-amino-4-(2,3-dihydro-1-benzofuran-5-yl)cyclohexan-1-ol |
2228221-94-9 | 0.1g |
$993.0 | 2023-09-19 | ||
| Enamine | EN300-1822899-5.0g |
4-amino-4-(2,3-dihydro-1-benzofuran-5-yl)cyclohexan-1-ol |
2228221-94-9 | 5g |
$4143.0 | 2023-06-01 | ||
| Enamine | EN300-1822899-10g |
4-amino-4-(2,3-dihydro-1-benzofuran-5-yl)cyclohexan-1-ol |
2228221-94-9 | 10g |
$4852.0 | 2023-09-19 | ||
| Enamine | EN300-1822899-0.5g |
4-amino-4-(2,3-dihydro-1-benzofuran-5-yl)cyclohexan-1-ol |
2228221-94-9 | 0.5g |
$1084.0 | 2023-09-19 | ||
| Enamine | EN300-1822899-0.05g |
4-amino-4-(2,3-dihydro-1-benzofuran-5-yl)cyclohexan-1-ol |
2228221-94-9 | 0.05g |
$948.0 | 2023-09-19 | ||
| Enamine | EN300-1822899-0.25g |
4-amino-4-(2,3-dihydro-1-benzofuran-5-yl)cyclohexan-1-ol |
2228221-94-9 | 0.25g |
$1038.0 | 2023-09-19 | ||
| Enamine | EN300-1822899-1.0g |
4-amino-4-(2,3-dihydro-1-benzofuran-5-yl)cyclohexan-1-ol |
2228221-94-9 | 1g |
$1429.0 | 2023-06-01 | ||
| Enamine | EN300-1822899-2.5g |
4-amino-4-(2,3-dihydro-1-benzofuran-5-yl)cyclohexan-1-ol |
2228221-94-9 | 2.5g |
$2211.0 | 2023-09-19 | ||
| Enamine | EN300-1822899-10.0g |
4-amino-4-(2,3-dihydro-1-benzofuran-5-yl)cyclohexan-1-ol |
2228221-94-9 | 10g |
$6144.0 | 2023-06-01 | ||
| Enamine | EN300-1822899-5g |
4-amino-4-(2,3-dihydro-1-benzofuran-5-yl)cyclohexan-1-ol |
2228221-94-9 | 5g |
$3273.0 | 2023-09-19 |
4-amino-4-(2,3-dihydro-1-benzofuran-5-yl)cyclohexan-1-ol 関連文献
-
Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658
-
Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
-
Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
-
Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439
-
Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558
2228221-94-9 (4-amino-4-(2,3-dihydro-1-benzofuran-5-yl)cyclohexan-1-ol) 関連製品
- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)
- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)
- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)
- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)
- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)
- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)
- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)
- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)
- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)
- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)
推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
